3-propan-2-ylpyridine 3-propan-2-ylpyridine
Brand Name: Vulcanchem
CAS No.: 6304-18-3
VCID: VC8470765
InChI: InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3
SMILES: CC(C)C1=CN=CC=C1
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

3-propan-2-ylpyridine

CAS No.: 6304-18-3

Cat. No.: VC8470765

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

3-propan-2-ylpyridine - 6304-18-3

Specification

CAS No. 6304-18-3
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 3-propan-2-ylpyridine
Standard InChI InChI=1S/C8H11N/c1-7(2)8-4-3-5-9-6-8/h3-7H,1-2H3
Standard InChI Key PUACTIIESPYWSI-UHFFFAOYSA-N
SMILES CC(C)C1=CN=CC=C1
Canonical SMILES CC(C)C1=CN=CC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Propan-2-ylpyridine features a pyridine ring system with an isopropyl group (-CH(CH₃)₂) attached at the meta position relative to the nitrogen atom. This substitution pattern influences electronic distribution, as evidenced by its dipole moment of 2.205 Debye . The compound’s planar pyridine ring and bulky isopropyl substituent contribute to steric effects that impact reactivity in substitution and coordination reactions.

Physical Properties

Key physicochemical parameters are summarized in Table 1. The compound’s density (0.912 g/cm³) and boiling point (177.1°C at 760 mmHg) reflect its nonpolar character, while a flash point of 54.7°C classifies it as a flammable liquid . The exact mass (121.08900 g/mol) and PSA (12.89 Ų) further corroborate its molecular dimensions and surface polarity.

Table 1: Physicochemical Properties of 3-Propan-2-ylpyridine

PropertyValue
Molecular FormulaC₈H₁₁N
Molecular Weight121.180 g/mol
Density0.912 g/cm³
Boiling Point177.1°C at 760 mmHg
Flash Point54.7°C
LogP (Partition Coefficient)2.205
Exact Mass121.08900 g/mol

Spectroscopic Characterization

¹H NMR data from synthetic studies reveal distinct proton environments: the isopropyl group’s methyl protons resonate at δ 1.05–1.07 ppm (doublets, J = 7 Hz), while the pyridine ring’s α-protons appear as doublets at δ 8.61 ppm (J = 6 Hz) . These spectral signatures aid in structural verification during synthesis.

Synthetic Methodologies

Transition Metal-Catalyzed Coupling

Modern protocols leverage palladium-catalyzed cross-coupling reactions. Nakao et al. (2010) demonstrated the efficacy of Suzuki-Miyaura coupling between 3-bromopyridine and isopropylboronic acid pinacol ester, achieving 72% yield with Pd(PPh₃)₄ as the catalyst . This method’s advantages include superior regioselectivity and compatibility with functionalized pyridine precursors.

Reductive Amination Strategies

Jayamani and Pillai (1989) developed a reductive amination route starting from pyridine-3-carbaldehyde and isopropylamine, using NaBH₄ as the reducing agent . While this approach avoids harsh alkylation conditions, it requires careful control of stoichiometry to minimize over-reduction byproducts.

Industrial and Research Applications

Pharmaceutical Intermediates

3-Propan-2-ylpyridine serves as a precursor to sulfonamide derivatives, such as 3-isopropylbenzenesulfonyl chloride, a key intermediate in nonsteroidal anti-inflammatory drug (NSAID) synthesis . Its electron-deficient pyridine ring also facilitates coordination to metal centers, making it a candidate ligand in catalytic systems for asymmetric hydrogenation .

Agrochemical Synthesis

The compound’s hydrophobic isopropyl group enhances lipid solubility in pesticidal formulations. Derivatives like 3-isopropylpyridine N-oxide exhibit insecticidal activity against Lepidoptera species by disrupting acetylcholine esterase function .

Material Science Applications

In polymer chemistry, 3-propan-2-ylpyridine acts as a stabilizer in polyolefin production, scavenging free radicals during high-temperature processing. Its thermal stability (decomposition onset >250°C) makes it preferable to phenolic antioxidants in certain engineering plastics .

Recent Advances and Future Directions

Catalytic Asymmetric Transformations

Recent studies explore 3-propan-2-ylpyridine as a chiral auxiliary in enantioselective aldol reactions. Preliminary results indicate up to 89% enantiomeric excess when using Cu(II)-complexed derivatives, though catalyst turnover numbers remain suboptimal .

Green Synthesis Initiatives

Microwave-assisted synthesis methods under solvent-free conditions have reduced reaction times from 12 hours to 45 minutes, achieving comparable yields (68–71%) while eliminating volatile organic solvent waste . Life cycle assessment (LCA) studies suggest this approach could reduce the compound’s carbon footprint by 40% at scale.

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide new insights into charge transfer mechanisms during electrophilic substitution. These models predict enhanced para-directing effects in protonated forms, guiding the design of novel derivatives .

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